molecular formula C11H9ClIN3O B4324548 N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4324548
M. Wt: 361.56 g/mol
InChI Key: JIAVZAUYUNOJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, also known as CPI-360, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a potent and selective inhibitor of an enzyme called bromodomain and extra-terminal domain (BET) proteins. BET proteins are a family of transcriptional regulators that play a crucial role in gene expression and chromatin remodeling. CPI-360 has been shown to inhibit the growth of various cancer cell lines and is currently being evaluated for its therapeutic potential in cancer treatment.

Mechanism of Action

N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide works by binding to the bromodomain of the BET proteins, preventing them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important factors in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is its potent and selective inhibition of the BET proteins. This makes it a valuable tool for studying the role of BET proteins in cancer biology and for developing new cancer therapies. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and treatment schedule for this compound in cancer patients.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide. One area of focus is the development of new cancer therapies based on this compound. Researchers are exploring the use of this compound in combination with other cancer drugs to enhance its efficacy and reduce side effects. Additionally, researchers are investigating the potential use of this compound in other diseases, such as inflammation and cardiovascular disease. Finally, researchers are studying the molecular mechanisms underlying the anti-cancer effects of this compound, which could lead to the development of new cancer therapies targeting the BET proteins.

Scientific Research Applications

N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. This compound works by inhibiting the BET proteins, which are involved in the regulation of oncogenes and tumor suppressor genes. By inhibiting the BET proteins, this compound can prevent the growth and proliferation of cancer cells.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-iodo-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClIN3O/c1-16-6-9(13)10(15-16)11(17)14-8-4-2-3-7(12)5-8/h2-6H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAVZAUYUNOJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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